molecular formula C8H6ClF3O2 B13696591 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene

1-(Chloromethoxy)-4-(trifluoromethoxy)benzene

Cat. No.: B13696591
M. Wt: 226.58 g/mol
InChI Key: VKAKCHLREAXBAH-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-4-(trifluoromethoxy)benzene is a disubstituted benzene derivative with a chloromethoxy (-OCH2Cl) group at the 1-position and a trifluoromethoxy (-OCF3) group at the 4-position. Its IUPAC name, as per provisional recommendations, follows the "chloromethoxy" nomenclature for clarity . The molecular formula is C7H4ClF3O2, with a molecular weight of 200.45 g/mol (calculated).

Properties

Molecular Formula

C8H6ClF3O2

Molecular Weight

226.58 g/mol

IUPAC Name

1-(chloromethoxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H6ClF3O2/c9-5-13-6-1-3-7(4-2-6)14-8(10,11)12/h1-4H,5H2

InChI Key

VKAKCHLREAXBAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Overview

This method involves initial chloromethylation of a suitable benzene precursor, followed by selective trifluoromethoxylation at the para-position. It is a commonly employed route due to its straightforwardness and high yields.

Step 1: Chloromethylation of Benzene

  • Reagents: Formaldehyde (preferably paraformaldehyde), Hydrogen chloride or hydrochloric acid, Lewis acids such as Zinc chloride or Aluminum chloride as catalysts.
  • Procedure:
    Benzene is reacted with formaldehyde in the presence of a Lewis acid catalyst under controlled temperature conditions (usually between 0°C and 90°C). This results in the formation of 4-chloromethylbenzene (para-chloromethylbenzene), which is a key intermediate.
  • Reaction Conditions:
    • Formaldehyde (1.2–3 mol per mol of benzene)
    • Excess HCl or generated HCl in situ
    • Lewis acid catalyst (5–10 mol%)
    • Solvent: Typically dichloromethane or acetic acid
    • Temperature: 20–90°C

Step 2: Trifluoromethoxylation

  • Reagents: Trifluoromethyl hypofluorite (CF3OF) or trifluoromethoxylation reagents such as trifluoromethyl sulfonates, or specialized trifluoromethoxy transfer reagents.
  • Procedure:
    The chloromethylated benzene undergoes nucleophilic aromatic substitution with trifluoromethoxylating agents, typically under mild conditions, to introduce the trifluoromethoxy group at the para-position relative to the chloromethoxy substituent.
  • Reaction Conditions:
    • Use of a base such as potassium carbonate or cesium carbonate to facilitate nucleophilic substitution
    • Solvent: Acetone or acetonitrile
    • Temperature: Usually between 0°C and 50°C

Outcome

This route yields 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene with high regioselectivity, especially when directing groups are present or when reaction conditions favor para-substitution.

Multi-step Synthesis via Phenol Derivatives

Overview

An alternative approach involves starting from phenol derivatives, which are selectively functionalized to introduce chloromethoxy and trifluoromethoxy groups sequentially.

Step 1: Phenol Protection and Functionalization

  • Phenol is methylated to form anisole, which can be selectively chloromethylated at the para-position using formaldehyde and HCl in the presence of a Lewis acid catalyst.
  • Reaction conditions mirror those described above for chloromethylation.

Step 2: Introduction of Trifluoromethoxy Group

  • The phenolic hydroxyl group can be converted into a trifluoromethoxy group via nucleophilic substitution with trifluoromethylating agents such as trifluoromethyl sulfonates or trifluoromethoxylating reagents.
  • Reagents:
    • Trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethanesulfonate (triflate) derivatives
    • Copper or silver catalysts can facilitate the transfer of the trifluoromethoxy group

Advantages of this Method

  • High regioselectivity due to the directing effects of the phenolic group
  • Flexibility in introducing both functional groups in a controlled manner

Catalytic Cross-Coupling Strategies

Overview

Recent advances involve cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the trifluoromethoxy group to a chloromethylated aromatic ring.

Procedure

  • Synthesize a chloromethylated aromatic precursor.
  • Use a trifluoromethoxyboronate or trifluoromethoxyarylboron reagent in a palladium-catalyzed cross-coupling reaction.
  • Conditions typically involve Pd catalysts, phosphine ligands, and bases like potassium carbonate, in solvents such as toluene or dioxane.

Research Findings

  • Cross-coupling methods provide high regioselectivity and functional group tolerance, as evidenced in recent literature on benzyl halides and arylboronates (see source).
  • These methods are especially useful for late-stage functionalization and complex molecule synthesis.

Summary of Key Data and Reaction Conditions

Method Key Reagents Typical Conditions Advantages Limitations
Direct chloromethylation + trifluoromethoxylation Formaldehyde, HCl, Lewis acids, CF3OF 0–90°C, inert atmosphere High regioselectivity, straightforward Requires handling of hazardous reagents
Phenol derivative functionalization Phenol, formaldehyde, trifluoromethoxylating agents Mild to moderate temperatures High regioselectivity Multi-step process
Cross-coupling reactions Benzyl halides, arylboronates, Pd catalysts 50–100°C, inert atmosphere Flexibility, late-stage functionalization Requires pre-functionalized intermediates

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement under controlled conditions. Key reactions include:

Alkaline Hydrolysis
Reaction with aqueous NaOH (10–20% w/v) at 70–90°C yields 4-(trifluoromethoxy)benzyl alcohol . The mechanism involves SN2 displacement, where hydroxide ion attacks the electrophilic carbon adjacent to chlorine:

Ar–CH2Cl+OHAr–CH2OH+Cl\text{Ar–CH}_2\text{Cl} + \text{OH}^- \rightarrow \text{Ar–CH}_2\text{OH} + \text{Cl}^-

Amination
Treatment with primary amines (e.g., methylamine) in THF at 50–60°C produces substituted benzylamines. Excess amine acts as both reactant and base to neutralize HCl byproducts.

Thiolation
Reaction with sodium hydrosulfide (NaSH) in ethanol at reflux generates 4-(trifluoromethoxy)benzyl mercaptan . Yields depend on stoichiometric control to minimize disulfide formation.

Reaction TypeReagents/ConditionsProductYield (%)Source
Hydrolysis10% NaOH, 80°C, 4h4-(Trifluoromethoxy)benzyl alcohol75–85
AminationMethylamine, THF, 60°C, 6hN-Methyl-4-(trifluoromethoxy)benzylamine65–70
ThiolationNaSH, ethanol, reflux, 3h4-(Trifluoromethoxy)benzyl mercaptan60–68

Electrophilic Aromatic Substitution (EAS)

Nitration
Nitration with HNO₃/H₂SO₄ at 0–5°C produces a mixture of isomers, with the meta-nitro derivative as the major product (≈60%) . Higher temperatures (>30°C) increase para-substitution but reduce selectivity.

Sulfonation
Fuming H₂SO₄ at 120°C introduces a sulfonic acid group predominantly at the meta position (55–65% yield) . The reaction requires extended reaction times (8–12h) due to the ring’s deactivation.

ElectrophileConditionsMajor ProductIsomer Ratio (meta:para)Source
NO₂⁺ (Nitration)HNO₃/H₂SO₄, 0–5°C, 2h3-Nitro-1-(chloromethoxy)-4-(trifluoromethoxy)benzene6:4
SO₃H⁺ (Sulfonation)Fuming H₂SO₄, 120°C, 10h3-Sulfo-1-(chloromethoxy)-4-(trifluoromethoxy)benzene7:3

Radical-Mediated Reactions

The chloromethyl group participates in radical chain reactions under UV irradiation. For example, chlorination of 4-trifluoromethoxybenzene derivatives using Cl₂ gas and polychromatic UV light (90–100°C) yields perchlorinated byproducts . Radical initiators like azobisisobutyronitrile (AIBN) accelerate these processes.

Coupling Reactions

The chloromethyl group enables cross-coupling via transition-metal catalysis:

Suzuki–Miyaura Coupling
In the presence of Pd(PPh₃)₄ and K₂CO₃, arylboronic acids couple with the chloromethyl group at 80–100°C, forming biaryl derivatives . Yields range from 50–75% depending on the boronic acid’s electronic nature.

Ullmann-Type Coupling
Copper(I)-catalyzed coupling with phenols or thiophenols generates diaryl ethers or thioethers .

Stability and Decomposition

The compound degrades under acidic or basic conditions:

  • Hydrolysis : Prolonged exposure to moisture generates HCl and 4-(trifluoromethoxy)phenol .

  • Thermal Decomposition : Heating above 150°C releases toxic gases (HF, Cl₂) .

Scientific Research Applications

1-(Chloromethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variation and Structural Analogues

Key structural analogues differ in substituents at the 1- and 4-positions. Below is a comparison of select compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
1-(Chloromethoxy)-4-(trifluoromethoxy)benzene -OCH2Cl (1), -OCF3 (4) C7H4ClF3O2 200.45 Potential agrochemical intermediates
1-Bromo-4-(trifluoromethoxy)benzene -Br (1), -OCF3 (4) C7H4BrF3O 259.00 Suzuki coupling reactions
1-(Bromomethyl)-4-(trifluoromethoxy)benzene -CH2Br (1), -OCF3 (4) C8H6BrF3O 255.03 Insecticide synthesis (e.g., flufenerim)
1-(Fluoromethyl)-4-(trifluoromethoxy)benzene -CH2F (1), -OCF3 (4) C8H6F4O 194.13 Radiolabeling precursors
1-Nitro-4-(trifluoromethoxy)benzene -NO2 (1), -OCF3 (4) C7H4F3NO3 207.11 Explosive/dye intermediates
1-Chloro-4-(trifluoromethyl)benzene -Cl (1), -CF3 (4) C7H4ClF3 180.56 Solvent/industrial applications

Key Observations :

  • Halogen vs. Alkoxy Groups : Bromo and chloro substituents (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) enhance electrophilic substitution reactivity compared to alkoxy groups.
  • Electron-Withdrawing Effects: Trifluoromethoxy (-OCF3) groups stabilize the ring similarly to nitro (-NO2) groups but with lower acidity .
  • Leaving Group Potential: Bromomethyl (-CH2Br) and chloromethyl (-CH2Cl) groups are superior leaving groups compared to fluoromethyl (-CH2F), enabling nucleophilic substitutions in agrochemical synthesis .

Reactivity and Stability

  • Chloromethoxy Group : The -OCH2Cl group is prone to hydrolysis under basic conditions, forming -OCH2OH or -OCH3, releasing HCl . This contrasts with bromomethyl (-CH2Br), which undergoes faster SN2 reactions .
  • Trifluoromethoxy Group : The -OCF3 group is chemically inert under most conditions, contributing to metabolic stability in pharmaceuticals .
  • Nitro Derivatives : 1-Nitro-4-(trifluoromethoxy)benzene exhibits strong electron-withdrawing effects, directing electrophilic attacks to meta positions .

Physical and Chemical Properties

  • Boiling Points : Brominated derivatives (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) have higher boiling points due to increased molecular weight and polarizability.
  • Solubility : Trifluoromethoxy groups enhance lipophilicity, improving solubility in organic solvents .
  • Stability : Chloromethoxy derivatives are less stable than fluoromethoxy analogs under acidic conditions due to Cl⁻ elimination .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 1-Bromo-4-(trifluoromethoxy)benzene 1-(Bromomethyl)-4-(trifluoromethoxy)benzene
Molecular Weight (g/mol) 200.45 259.00 255.03
Boiling Point (°C) ~250 (estimated) 215–220 271.6 (predicted)
Reactivity Hydrolysis-prone Electrophilic substitution SN2 substitution
Applications Intermediate Coupling reactions Insecticide synthesis

Q & A

Q. What synthetic methodologies are effective for preparing 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene?

A common approach involves coupling reactions between halogenated aromatic precursors and functionalized ethers. For example, N-hydroxyphthalimide (NHPI) esters can react with phenolic derivatives under radical-polar crossover conditions to install substituents like trifluoromethoxy groups. Key steps include:

  • Radical initiation : Use of light or redox catalysts to generate radicals from NHPI esters.
  • Electrophilic substitution : Reactivity of chloromethoxy groups at specific positions on the benzene ring.
  • Purification : Preparative thin-layer chromatography (TLC) with hexanes/ethyl acetate gradients (e.g., 30:1 v/v) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 19F NMR : Essential for identifying trifluoromethoxy (-OCF₃) chemical shifts, typically observed between δ -55 to -60 ppm in CDCl₃ .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • 1H NMR : Confirms aromatic proton splitting patterns and chloromethoxy group integration.

Advanced Research Questions

Q. How can competing reaction pathways be minimized during synthesis?

The trifluoromethoxy group’s electron-withdrawing nature directs electrophilic substitution to specific positions. To suppress side reactions:

  • Temperature control : Maintain reaction temperatures below 50°C to avoid decomposition of sensitive intermediates.
  • Protecting groups : Use temporary protecting groups (e.g., trimethylsilyl) for reactive sites during functionalization steps .
  • Radical scavengers : Additives like TEMPO can quench undesired radical pathways .

Q. What mechanistic insights explain the reactivity of the chloromethoxy group in nucleophilic substitutions?

The chloromethoxy (-OCH₂Cl) group is susceptible to nucleophilic attack due to the polarizable C–Cl bond. Key factors include:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Leaving group ability : Chloride’s moderate leaving group capacity requires activation via Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions .
  • Steric hindrance : Ortho-substituents on the benzene ring may slow reactivity, necessitating optimized reaction times .

Q. How do contradictory spectral data (e.g., unexpected 19F NMR shifts) arise, and how should they be resolved?

Anomalies in 19F NMR may stem from:

  • Solvent interactions : CDCl₃ vs. DMSO-d₆ can shift trifluoromethoxy signals by 1–2 ppm.
  • Dynamic effects : Rotational barriers in the -OCF₃ group can split peaks at low temperatures.
  • Validation : Cross-check with computational methods (DFT calculations) to predict chemical environments .

Experimental Design & Data Analysis

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Stepwise functionalization : Prioritize installing the trifluoromethoxy group before chloromethoxy to avoid competing side reactions .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling efficiency .
  • In-line monitoring : Use LC-MS to track intermediate formation and adjust reaction parameters in real time .

Q. How can computational chemistry aid in predicting reaction outcomes?

  • DFT calculations : Model transition states for nucleophilic substitutions to identify favored pathways .
  • Molecular docking : Predict interactions in catalytic systems (e.g., enzyme-mediated reactions) .

Safety & Handling in Research Settings

Q. What precautions are critical when handling reactive intermediates derived from this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and vapor-resistant masks to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HCl gas) .
  • Waste disposal : Segregate halogenated waste for specialized treatment to prevent environmental contamination .

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